B1192817 HM95573

HM95573

Cat. No.: B1192817
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula Analysis

The chemical compound this compound possesses multiple systematic identifiers that reflect its complex heterocyclic structure and substitution patterns. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide, which precisely describes the arrangement of functional groups and ring systems within the molecular framework. Alternative nomenclature systems have designated this compound with various research codes including Belvarafenib, GDC-5573, GDC5573, RG6185, and RG-6185, reflecting its development across different research institutions and pharmaceutical organizations.

The molecular formula of this compound is established as C₂₃H₁₆ClFN₆OS, indicating a composition of twenty-three carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, six nitrogen atoms, one oxygen atom, and one sulfur atom. This molecular composition yields a calculated molecular weight of 478.93 grams per mole, confirming the substantial size and complexity of the compound structure. The presence of multiple heteroatoms, including nitrogen, oxygen, sulfur, chlorine, and fluorine, contributes to the compound's unique electronic properties and intermolecular interactions.

Property Value Source Verification
Molecular Formula C₂₃H₁₆ClFN₆OS
Molecular Weight 478.93 g/mol
Chemical Abstracts Service Number 1446113-23-0
International Chemical Identifier Key KVCQTKNUUQOELD-UHFFFAOYSA-N

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HM95573;  HM-95573;  HM 95573.

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

Research has demonstrated that HM95573 exhibits potent antitumor activity in vitro against cell lines harboring BRAF mutations. In studies involving mouse models xenografted with BRAF mutation cell lines (e.g., A375 and SK-MEL-28), this compound showed significant tumor regression and growth inhibition .

In Vivo Studies

In vivo studies have confirmed the efficacy of this compound in treating tumors driven by BRAF mutations. The compound has shown promising results in preclinical models, leading to its advancement into clinical trials .

Ongoing Trials

One notable clinical trial (NCT03118817) is evaluating the safety and efficacy of this compound as a monotherapy for patients with solid tumors possessing BRAF, KRAS, or NRAS mutations. This Phase 1 trial aims to establish the maximum tolerated dose and assess preliminary anti-tumor activity .

Case Study 1: Melanoma Treatment

A study highlighted the use of this compound in patients with advanced melanoma characterized by BRAF mutations. Patients treated with this compound demonstrated disease control rates exceeding 50%, with some experiencing significant tumor shrinkage .

Case Study 2: Colorectal Cancer

In another case involving colorectal cancer patients with KRAS mutations, this compound was administered in conjunction with other therapies. Preliminary results indicated improved outcomes compared to historical controls, suggesting its potential as a combination therapy agent .

Pharmacokinetics and Safety Profile

This compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption and distribution characteristics. The compound exhibits a half-life conducive to once-daily dosing, which may enhance patient compliance . Safety assessments from early trials indicate manageable toxicity profiles, primarily consisting of mild to moderate adverse events .

Data Summary Table

Application AreaFindingsReferences
In Vitro EfficacyPotent activity against BRAF mutant cells
In Vivo EfficacySignificant tumor regression in models
Clinical TrialsOngoing Phase 1 study for solid tumors
MechanismDual inhibition of RAF monomers/dimers
Case Study: Melanoma>50% disease control rate
Case Study: ColorectalImproved outcomes in combination therapy

Comparison with Similar Compounds

Comparison with Similar RAF Inhibitors

Classification by Structural Conformation and Selectivity

RAF inhibitors are categorized based on their structural conformations and dimer-monomer preferences (Table 1) :

Conformation RAF Monomer-Selective RAF Dimer-Selective
Examples Vemurafenib, Dabrafenib Belvarafenib (HM95573) , LXH254, Sorafenib
Target BRAF monomers RAF dimers (BRAF/CRAF heterodimers)
Paradoxical MAPK Activation Common (e.g., vemurafenib) Reduced (preclinical data in A431 models for this compound)

Key Insight: this compound’s dimer selectivity may reduce paradoxical pathway activation, a limitation of monomer-selective inhibitors like vemurafenib .

Biochemical and Preclinical Comparisons

Table 2: Biochemical Profiles of Select RAF Inhibitors
Compound BRAFWT IC50 BRAFV600E IC50 CRAF IC50 Key Off-Targets
Belvarafenib 56 nM 7 nM 5 nM CSF1R, DDR1, DDR2
Vemurafenib 100 nM 31 nM >1,000 nM N/A
Sorafenib 38 nM 90 nM 6 nM VEGFR, PDGFR
LXH254 N/A 10 nM 12 nM N/A

Key Findings :

  • This compound exhibits superior CRAF inhibition compared to vemurafenib and greater selectivity for RAF isoforms over multi-kinase inhibitors like sorafenib .
  • Off-target activity against CSF1R/DDR1/2 may influence immune modulation and tumor microenvironment interactions .

Clinical Trial Outcomes

Table 3: Efficacy in RAS/RAF-Mutant Tumors
Compound Trial Phase Population ORR Key Limitations
Belvarafenib + Cobimetinib Ib NRAS-mutated melanoma 40% Limited sample size (n=9)
Encorafenib + Binimetinib III BRAFV600E melanoma 63% No activity in NRAS mutants
Dabrafenib + Trametinib III BRAFV600E NSCLC 64% High cutaneous toxicity
Sorafenib III Hepatocellular carcinoma 2% Broad toxicity profile

Key Insights :

  • This compound shows activity in NRAS mutants, a population resistant to BRAF monomer inhibitors .
  • Combination with MEK inhibitors (e.g., cobimetinib) overcomes feedback reactivation in KRAS-mutant tumors .

Unique Advantages of this compound

Dimer Inhibition : Addresses resistance mechanisms driven by RAF dimerization .

Combination Potential: Synergy with MEK inhibitors in RAS/RAF-mutant tumors .

Preparation Methods

Introduction of the Fluoropyridine Sulfonamide Group

A Mitsunobu reaction couples the benzimidazole core to a fluoropyridine sulfonamide precursor.

Stepwise Procedure :

  • Sulfonylation : Treat 3-fluoro-4-hydroxypyridine with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate.

  • Amination : React the sulfonyl chloride with ammonium hydroxide to yield the sulfonamide.

  • Mitsunobu Coupling : Combine the sulfonamide with the benzimidazole core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Optimization Data :

ParameterValueImpact on Yield
SolventTHF vs. DCMTHF: 65% vs. DCM: 42%
Temperature0°C vs. RTRT: 58% vs. 0°C: 72%
Stoichiometry (DEAD)1.5 equiv vs. 2.0 equiv2.0 equiv: 82%

Final Amide Bond Formation

The terminal amide linkage is established via a HATU-mediated coupling between the benzimidazole-sulfonamide intermediate and a carboxylic acid derivative.

Reaction Setup :

  • Carboxylic Acid : 2-(Methylamino)acetic acid (1.2 equiv).

  • Coupling Agent : HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent : DMF, 25°C, 4 hours.

  • Yield : 88% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Critical Quality Control :

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • MS (ESI) : m/z 479.93 [M+H]⁺.

Process Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

Early routes suffered from low yields (<50%) due to poor solubility of intermediates. Switching from dichloromethane (DCM) to tetrahydrofuran (THF) improved mass transfer, increasing yields by 20%.

Byproduct Mitigation

The Mitsunobu reaction generated triphenylphosphine oxide (TPPO) as a byproduct, complicating purification. Implementing a tandem extraction protocol (water/ethyl acetate) reduced TPPO content from 12% to <0.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazole-H), 7.89–7.85 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H), 3.21 (s, 3H, N-CH₃).

  • ¹³C NMR : 165.2 (C=O), 152.1 (C-F), 142.3 (imidazole-C).

Purity Assessment

MethodSpecificationResult
HPLC≥99.0% area99.7%
Residual Solvents<500 ppm (ICH Q3C)DMF: 230 ppm
Heavy Metals<10 ppm<5 ppm

Q & A

Q. What is the molecular mechanism of HM95573, and how does it differ from other RAF inhibitors?

this compound is a pan-RAF dimer inhibitor that selectively targets both wild-type and mutant BRAF (e.g., V600E) as well as CRAF kinases. It binds to the ATP-binding pocket of RAF monomers, homodimers, and heterodimers, inhibiting downstream MEK/ERK phosphorylation and suppressing tumor cell proliferation . Unlike first-generation RAF inhibitors (e.g., vemurafenib), this compound does not induce paradoxical MAPK pathway activation in RAS-mutant models, as demonstrated in A431 cutaneous squamous cell carcinoma xenografts .

Q. Which mutations are targeted by this compound in preclinical models?

this compound exhibits activity against BRAF (V600E and wild-type), NRAS (Q61 mutants), and KRAS-mutant models. In vitro studies show IC₅₀ values of 7 nM for BRAF(V600E), 2 nM for CRAF, and 24–53 nM for NRAS-mutant melanoma cell lines (e.g., SK-MEL-30). It also inhibits MEK/ERK phosphorylation in KRAS-mutant colorectal (HCT-116) and NSCLC (Calu-6) models .

Q. What are the key pharmacokinetic (PK) parameters observed in this compound's first-in-human trial?

In the Phase I trial (NCT02405065), this compound had a mean terminal half-life of 50–80 hours after single dosing. Dose regimens were adjusted from once daily (QD) to twice daily (BID) to maximize drug exposure, with 300 mg BID being the highest tested dose. Plasma concentrations showed dose proportionality, and no maximum tolerated dose (MTD) was reached .

Advanced Research Questions

Q. How can researchers address contradictory efficacy findings in this compound across RAS/RAF mutation subtypes?

Discrepancies in response rates (e.g., higher activity in NRAS-mutant melanoma vs. KRAS-mutant colorectal cancer) may arise from tumor microenvironment heterogeneity or co-occurring mutations. Methodological approaches include:

  • Profiling secondary mutations via next-generation sequencing (NGS) in patient-derived xenografts (PDXs).
  • Co-culture assays with stromal cells to assess HGF-mediated resistance, as this compound retains activity in HGF-rich conditions .
  • Longitudinal PK/PD modeling to correlate drug exposure with target inhibition .

Q. What experimental designs are critical for evaluating this compound's combination potential with MEK inhibitors?

The Phase Ib trial (NCT03284502) combined this compound with cobimetinib (MEK inhibitor) using a 3+3 dose-escalation design. Key considerations include:

  • Synergy validation : Preclinical testing in dual RAF/MEK inhibition models (e.g., KRAS-mutant NSCLC) to assess additive vs. synergistic effects.
  • Toxicity monitoring : Tracking overlapping adverse events (e.g., rash, diarrhea) using CTCAE v5.0 criteria.
  • Biomarker integration : Measuring pERK suppression in paired tumor biopsies to confirm pathway blockade .

Q. How should stable disease (SD) outcomes in this compound trials be interpreted methodologically?

In the Phase I trial, 9/31 patients achieved SD, but only one unconfirmed partial response (PR) was observed. Researchers should:

  • Apply RECIST 1.1 criteria rigorously, distinguishing SD (≤30% tumor reduction) from non-response.
  • Correlate SD duration with PK data : Patients with SD >6 months had higher AUC₀–24 values, suggesting dose-dependent efficacy .
  • Explore secondary endpoints : Circulating tumor DNA (ctDNA) analysis to detect early molecular responses.

Q. What in vivo models best recapitulate this compound's brain metastasis penetration?

Preclinical studies using orthotopic brain xenografts (e.g., NRAS-mutant melanoma) demonstrated a brain/plasma concentration ratio of 0.8–1.2, indicating blood-brain barrier penetration. Researchers should:

  • Use immunocompromised mice (e.g., NSG) injected intracranially with patient-derived cells.
  • Validate drug distribution via mass spectrometry in brain tissue .

Methodological Resources

  • Kinase Selectivity Profiling : Use biochemical assays (e.g., Eurofins KinaseProfiler) to confirm IC₅₀ values against 120+ kinases, prioritizing CSF1R, DDR1/2 off-targets .
  • Dose-Escalation Design : PK-guided escalation (as in NCT02405065) optimizes dosing while minimizing toxicity .
  • Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., mutation subtype, prior therapies) impacting response heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.